8-(Trifluoromethyl)quinolin-6-amine

Medicinal Chemistry Chemical Synthesis Drug Discovery

Target your next kinase inhibitor or antimalarial lead with 8-(Trifluoromethyl)quinolin-6-amine. The 8-CF3 group enhances metabolic stability, while the 6-NH2 handle enables rapid diversification via amide coupling. Unlike 6-CF3/8-NH2 isomers, this substitution pattern aligns with tafenoquine-class scaffolds, offering superior vector geometry. Procure ≥98% purity for reliable C–H activation and library synthesis.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 1080640-91-0
Cat. No. B1429151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinolin-6-amine
CAS1080640-91-0
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)N
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(14)4-6-2-1-3-15-9(6)8/h1-5H,14H2
InChIKeyOWGZHUXKLHEFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)quinolin-6-amine (CAS: 1080640-91-0) for Procurement: A Strategic Amino-Trifluoromethylquinoline Intermediate in Drug Discovery


8-(Trifluoromethyl)quinolin-6-amine is a heterocyclic building block defined by a quinoline core with a trifluoromethyl group at the 8-position and an amine at the 6-position . This specific substitution pattern provides a unique electronic profile and vector for derivatization, making it a valuable intermediate for constructing biologically active molecules. While authoritative databases confirm its molecular identity , it is crucial to note that direct, comparative biological activity data for this precise compound in the public domain is extremely limited [1]. Its primary value proposition is therefore rooted in its distinct physicochemical and structural attributes, which differentiate it from closely related analogs and underpin its use as a key scaffold in medicinal chemistry .

Why 8-(Trifluoromethyl)quinolin-6-amine (CAS: 1080640-91-0) Cannot Be Generically Substituted


The value of 8-(trifluoromethyl)quinolin-6-amine is not generic to all 'trifluoromethylquinolines' or 'aminoquinolines'; it lies in the precise and non-interchangeable relationship between its structure and its function as a chemical building block. The 8-CF3 group modulates the basicity and electron density of the quinoline ring, while the 6-NH2 group provides a distinct reactive handle for further functionalization, such as amide coupling or nucleophilic substitution [1]. Changing the position of either group—for instance, to the 6-CF3/8-NH2 isomer (CAS: 955413-26-0) or to a 4-NH2 analog (2-(trifluoromethyl)quinolin-4-amine) [2]—fundamentally alters the molecule's reactivity and the vector of any resulting derivative, which can completely change the biological outcome of a drug discovery program [3]. The following evidence guide quantifies these specific differentiators to support a scientific selection decision.

8-(Trifluoromethyl)quinolin-6-amine (CAS: 1080640-91-0): Quantitative Evidence for Differentiated Selection


Molecular Weight: A Measurable Basis for Selection Against Closely Related Isomers

The compound possesses a unique molecular identity that distinguishes it from its closest isomer. 8-(Trifluoromethyl)quinolin-6-amine (CAS 1080640-91-0) has a monoisotopic mass of 212.05613 g/mol . Its positional isomer, 6-(trifluoromethyl)quinolin-8-amine (CAS 955413-26-0), has an identical molecular formula and molecular weight, but a different structural connectivity. This difference is not detectable by standard mass spectrometry analysis without additional structural elucidation techniques. Furthermore, this property differentiates it from other heterocyclic analogs with different substitution, such as 5-(trifluoromethyl)quinolin-7-amine, which has the same molecular formula and weight (212.17 g/mol) but a different spatial arrangement .

Medicinal Chemistry Chemical Synthesis Drug Discovery

Physicochemical Properties: A Clear Divergence from a Common 4-Amine Analog

Physicochemical properties of 8-(trifluoromethyl)quinolin-6-amine provide a measurable basis for differentiation from other trifluoromethylquinoline analogs. The compound's calculated boiling point is 321.2±42.0 °C at 760 mmHg, with a predicted density of 1.4±0.1 g/cm³ . In contrast, a common alternative scaffold, 2-(trifluoromethyl)quinolin-4-amine (CAS 1700-93-2), is reported to have a lower boiling point of 264.2±40.0 °C at 760 mmHg and a comparable density of 1.333 g/cm³ . These differences, particularly the ~57 °C higher boiling point, are a direct consequence of the altered hydrogen-bonding and electronic environment resulting from the different amine position.

Physicochemical Analysis Drug Design Process Chemistry

Precision Functionalization: A Validated C–H Activation Strategy Differentiates the 8-Aminoquinoline Scaffold

The presence of the 8-amino group on the quinoline ring enables a specific, high-yielding synthetic transformation that is not generally applicable to other aminoquinoline isomers. A nickel-catalyzed ortho-trifluoromethylation of 8-aminoquinoline derivatives has been developed, yielding 7-trifluoromethylquinolinamine derivatives in moderate to excellent yields (up to 90% for some substrates) [1]. This method relies on an acyl-directed C–H functionalization mechanism that is unique to the 8-aminoquinoline scaffold. For example, N-(quinolin-8-yl)benzamide derivatives can be selectively trifluoromethylated at the C-7 position with a yield of 87% [1].

Synthetic Methodology C-H Activation Late-Stage Functionalization

High-Value Application Scenarios for Procuring 8-(Trifluoromethyl)quinolin-6-amine (CAS: 1080640-91-0)


Precision Synthesis of Advanced Kinase Inhibitor Libraries

This compound is an essential building block for synthesizing focused libraries of kinase inhibitors, where the 6-amino group serves as a site for introducing diverse pharmacophores via amide bond formation or reductive amination. The 8-trifluoromethyl group is a well-established motif for improving metabolic stability and binding affinity through lipophilic interactions with hydrophobic protein pockets. Its unique substitution pattern allows for the exploration of chemical space inaccessible to analogs like 6-(trifluoromethyl)quinolin-8-amine, which would orient substituents differently in a target binding site. This is supported by class-level inference from the broader use of trifluoromethylquinolines in kinase inhibitor development [1].

Design of Antimalarial Agents with a Tafenoquine-like Scaffold

8-Aminoquinoline derivatives are the core pharmacophore of clinically used antimalarials like primaquine and tafenoquine. 8-(Trifluoromethyl)quinolin-6-amine provides a direct starting point for constructing novel analogs of these drugs. The 6-amino group can be elaborated into the characteristic alkylamine side chains required for activity against liver-stage parasites, while the 8-CF3 group may further modulate potency and pharmacokinetics [2]. The specific 8-CF3/6-NH2 substitution is directly analogous to the tafenoquine framework, making it a more relevant starting point for this application than other trifluoromethylquinoline isomers .

Developing Novel C–H Functionalization Methodologies

As a member of the 8-aminoquinoline class, this compound can be utilized as a substrate or template in the development of new C–H activation reactions. The established methodology for ortho-trifluoromethylation demonstrates the unique ability of the 8-aminoquinoline core to act as a directing group [1]. Researchers can procure this specific building block to test new catalysts or reagents for C–H functionalization, leveraging its structural features to achieve regio- and chemoselective modifications that are not possible with other heterocyclic scaffolds. This provides a high-value opportunity for methodology development in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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